N-(4-chloro-2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O4S/c14-7-1-2-9(10(5-7)18(21)22)16-11(19)8-6-15-13-17(12(8)20)3-4-23-13/h1-2,5-6H,3-4H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRVOVGGNCKKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted multi-component reactions under solvent-free conditions. This green chemistry approach uses aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted thiazolopyrimidines, which can exhibit different biological activities .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(4-chloro-2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from simpler thiazole and pyrimidine derivatives. These reactions often utilize catalysts or specific reagents to facilitate the formation of the desired structure. For instance, the compound can be synthesized through the reaction of thiazole derivatives with various acylating agents under controlled conditions to ensure yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives. The structure-activity relationship (SAR) indicates that substituents like the 4-chloro and 2-nitro groups significantly enhance cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 5.71 |
| Another Thiazole Derivative | DU145 (Prostate Cancer) | 10–30 |
These compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making them promising candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies demonstrate that thiazole derivatives exhibit potent antibacterial effects due to their ability to disrupt bacterial cell wall synthesis or inhibit vital metabolic pathways.
Case Study 1: Anticancer Efficacy
In a controlled study involving several thiazolo[3,2-a]pyrimidine derivatives including this compound:
- Objective: To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
- Results: The compound showed significant inhibition of cell growth with an IC50 value of 5.71 µM compared to standard chemotherapy agents .
Case Study 2: Antimicrobial Activity
A series of thiazole-based compounds were tested against common pathogens:
Mechanism of Action
The mechanism of action of N-(4-chloro-2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with biological targets. The compound can inhibit enzymes or bind to receptors, disrupting cellular processes. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogs differ in substituents on the phenyl ring or the thiazolopyrimidine core. For example:
- 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (): Features a methoxy group (electron-donating) instead of nitro and chloro groups. This substitution likely increases solubility compared to the nitro derivative .
- Ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (): Replaces the carboxamide with an ester group and introduces fluorophenyl substituents, enhancing lipophilicity .
Table 1: Substituent Comparison of Thiazolopyrimidine Derivatives
Physicochemical Properties
Data from analogs provide indirect insights:
Biological Activity
N-(4-chloro-2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article summarizes the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H17ClN4O3S
- Molecular Weight : 358.84 g/mol
- CAS Number : 685108-13-8
The compound features a thiazolo-pyrimidine core structure that is known for its pharmacological versatility. The presence of the chloro and nitro substituents on the phenyl ring enhances its reactivity and biological profile.
Research indicates that thiazolo-pyrimidine derivatives exhibit a variety of mechanisms contributing to their biological activity:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It has been evaluated against several cancer cell lines, including breast (MCF-7), colon (DLD-1), and gastric cancer (AGS) cells. The structure-activity relationship (SAR) analysis suggests that the thiazolo-pyrimidine scaffold is crucial for its anticancer properties .
- Antimicrobial Properties : Preliminary studies have indicated potential antimicrobial activity against various Gram-positive and Gram-negative bacteria. This suggests that the compound could serve as a lead for developing new antibiotics .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression and microbial resistance. For example, it has been shown to inhibit certain isoforms of monoamine oxidase (MAO), which are implicated in neurodegenerative diseases .
Anticancer Activity
A study by Carraro Junior et al. highlighted the anticancer potential of thiazolo-pyrimidine derivatives, including this compound. The compound demonstrated significant cytotoxicity against MCF-7 cells with a GI50 value indicating effective growth inhibition .
| Cell Line | GI50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.57 | Antimitotic activity |
| DLD-1 | 13.3 | Induction of apoptosis |
| AGS | 7.5 | Cell cycle arrest |
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its effectiveness was assessed using standard disc diffusion methods and Minimum Inhibitory Concentration (MIC) tests:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Pseudomonas aeruginosa | 128 | Weak |
Q & A
Q. Key factors affecting yield :
Q. Table 1: Representative Reaction Conditions
| Reagents | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Thiourea, POCl₃ | Ethanol/HCl | 24 | 40 | |
| Acetic acid/anhydride, NaOAc | Acetic acid | 10 | 78 |
Advanced: How can single-crystal X-ray diffraction resolve conformational ambiguities in the thiazolopyrimidine core?
Methodological Answer:
Single-crystal X-ray analysis (e.g., ) reveals:
- Puckering : The pyrimidine ring adopts a flattened boat conformation (C5 deviation: 0.224 Å from plane), critical for understanding steric interactions .
- Dihedral angles : The thiazolopyrimidine and aryl substituents form an 80.94° dihedral angle, influencing π-π stacking and crystallinity .
- Hydrogen bonding : C–H···O bifurcated bonds create chains along the c-axis, stabilizing the crystal lattice .
Q. Experimental Protocol :
Crystallization : Recrystallize from ethyl acetate/ethanol (3:2) for slow evaporation.
Data collection : Use MoKα radiation (λ = 0.71073 Å) at 100 K.
Refinement : Apply riding models for H-atoms with SHELXL-97 .
Basic: What spectroscopic techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assign protons on the aryl (δ 7.16–7.79 ppm) and thiazole (δ 4.12 ppm) groups. Carbonyl carbons appear at ~165–175 ppm .
- IR spectroscopy : Confirm C=O (1638–1680 cm⁻¹), C≡N (2220 cm⁻¹), and N–H (3390–3436 cm⁻¹) stretches .
- Mass spectrometry (MS) : Detect molecular ion peaks (e.g., m/z 422 [M⁺] for a related derivative) .
Q. Sample Preparation :
- For NMR, dissolve in deuterated DMSO or CDCl₃ (5–10 mg/mL).
- For IR, use KBr pellets with 1% (w/w) sample.
Advanced: How do substituents on the aryl group affect electronic properties and reactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., –NO₂) : Increase electrophilicity at the carboxamide moiety, enhancing reactivity in nucleophilic substitutions (e.g., ).
- Chlorine substituents : Improve metabolic stability and lipophilicity, as seen in analogues with logP values >3.0 .
- Methoxy groups : Alter hydrogen bonding networks, as shown by reduced C–H···O interactions in trimethoxy-substituted derivatives .
Case Study :
Replacing 4-chlorophenyl with 4-fluorophenyl in analogues decreases melting points by ~20°C due to weaker crystal packing .
Advanced: How to address discrepancies in reported biological activities across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays).
- Purity differences : Validate compounds via HPLC (≥95% purity) and elemental analysis (Δ ≤0.4% for C/H/N) .
- Substituent effects : Compare IC₅₀ values of derivatives (e.g., trifluoromethyl vs. methyl groups) to isolate structure-activity trends .
Example :
A 4-chloro derivative showed 10× higher antimicrobial activity than its 4-methoxy counterpart, likely due to enhanced membrane permeability .
Basic: What solvent systems are optimal for recrystallization to achieve high-purity crystals?
Methodological Answer:
Q. Protocol :
Dissolve crude product in minimal hot solvent.
Filter through Celite® to remove particulates.
Cool to 4°C overnight, then isolate crystals via vacuum filtration.
Advanced: What computational methods validate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Predict binding affinities to enzymes (e.g., dihydrofolate reductase) using PyMOL-rendered active sites .
- DFT calculations (Gaussian 09) : Analyze frontier orbitals (HOMO-LUMO gaps) to assess redox potential and charge distribution .
Key Finding :
The carboxamide group forms hydrogen bonds with Arg21 and Asp27 residues (ΔG = −8.2 kcal/mol), rationalizing observed kinase inhibition .
Basic: How to troubleshoot low yields in cyclization reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
